molecular formula C14H6ClF5N2O B2776367 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 439097-28-6

4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile

货号: B2776367
CAS 编号: 439097-28-6
分子量: 348.66
InChI 键: CVYDXTHTJNBDJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is a useful research compound. Its molecular formula is C14H6ClF5N2O and its molecular weight is 348.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, with the CAS number 439097-28-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H6ClF5N2O
  • Molecular Weight : 348.66 g/mol
  • Boiling Point : 403.5 °C (predicted)
  • Density : 1.55 g/cm³ (predicted)
  • pKa : 5.90 (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The following sections detail its effects on various bacterial strains and potential mechanisms of action.

Antimicrobial Activity

Research indicates that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been documented:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with numerous infections .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is evidenced by studies showing that treatment with the compound leads to a reduction in protein synthesis and peptidoglycan production within bacterial cells .

Case Studies

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
    A study demonstrated that the compound significantly inhibited MRSA biofilms, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .
  • Antibiofilm Activity :
    The compound was also tested for its ability to prevent biofilm formation in various bacterial species, revealing moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .
  • Synergistic Effects :
    Further investigations into the synergistic effects of this compound when combined with other antibiotics showed enhanced antibacterial efficacy, suggesting potential applications in combination therapy for resistant bacterial infections .

科学研究应用

The compound exhibits notable antimicrobial properties , making it a candidate for further research in medical applications. Its effectiveness against various bacterial strains has been documented, particularly in the context of resistant pathogens.

Antimicrobial Activity

Research indicates that 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

These results suggest that the compound is particularly potent against Staphylococcus aureus , a common pathogen associated with various infections.

Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA)

A significant study demonstrated that the compound effectively inhibited MRSA biofilms, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL . This highlights its potential as a therapeutic agent against resistant strains.

Antibiofilm Activity

The compound was tested for its ability to prevent biofilm formation across various bacterial species, revealing moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin.

Synergistic Effects

Investigations into the synergistic effects of this compound when combined with other antibiotics showed enhanced antibacterial efficacy, suggesting potential applications in combination therapy for resistant bacterial infections.

Research Applications

Given its promising biological activity, this compound is being explored in various research contexts:

  • Medicinal Chemistry : As a lead compound for developing new antibacterial agents.
  • Pharmaceutical Development : Investigating formulations that can enhance its bioavailability and efficacy.
  • Microbiology : Studying its interactions with bacterial cells to understand resistance mechanisms better.

属性

IUPAC Name

4-[chloro(difluoro)methyl]-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF5N2O/c15-13(16,17)10-5-11(22-12(23)9(10)6-21)7-1-3-8(4-2-7)14(18,19)20/h1-5H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDXTHTJNBDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。